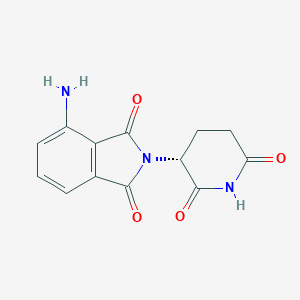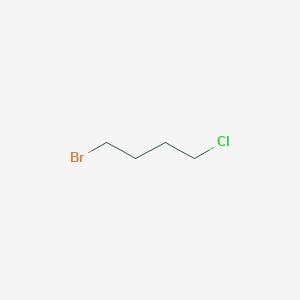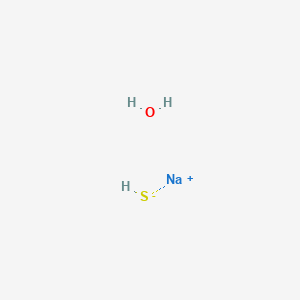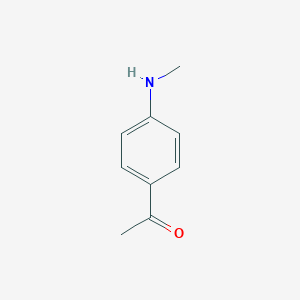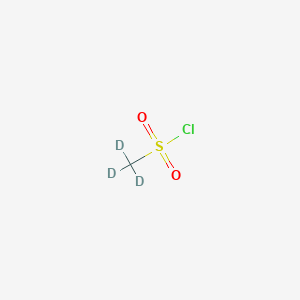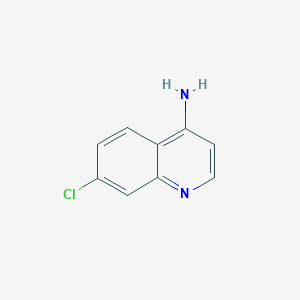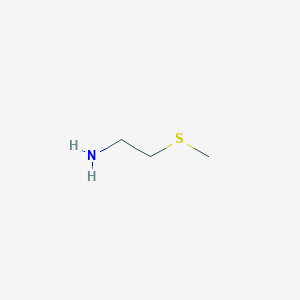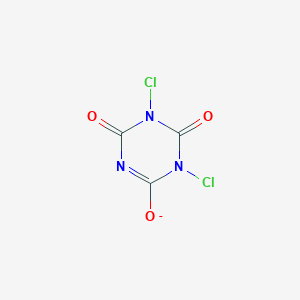
Actisept
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
ACE-011 has several scientific research applications:
Bone Health: It is being developed for the treatment of bone loss in conditions such as osteoporosis and multiple myeloma
Anemia: ACE-011 has shown potential in treating anemia, particularly in patients with myelofibrosis and those undergoing chemotherapy
Cancer: Preclinical studies have demonstrated that ACE-011 can inhibit tumor growth in breast cancer and multiple myeloma
Pulmonary Arterial Hypertension: ACE-011 is being investigated as a potential treatment for pulmonary arterial hypertension due to its effects on vascular remodeling.
作用機序
ACE-011は、アクチビンやその他のトランスフォーミング成長因子ベータスーパーファミリーのメンバーと結合し、それらがアクチビン受容体タイプIIAを介してシグナル伝達するのを防ぐことで、その効果を発揮します。 この阻害は、下流のシグナル伝達カスケード、特に増殖、分化、アポトーシスなどのさまざまな細胞プロセスに関与するSmad経路を阻害します .
類似の化合物との比較
ACE-011は、アクチビンやその他のトランスフォーミング成長因子ベータスーパーファミリーのメンバーを標的にする能力において独特です。類似の化合物には以下が含まれます。
RAP-011: 前臨床試験で同様の効果を示したACE-011のマウス類似体.
組換えエリスロポエチン: 貧血の治療に使用されますが、異なる経路を介して作用し、死亡率と血栓塞栓症のリスクの増加が関連しています.
ACE-011の独自の作用機序と幅広い適用範囲により、医学および研究のさまざまな分野において有望な治療薬となっています。
生化学分析
Cellular Effects
The cellular effects of Sodium troclosene are primarily related to its disinfectant properties. It is used to sterilize various environments, indicating that it has potent antimicrobial activity
Molecular Mechanism
It is known to be a slow-release source of chlorine in low concentrations at a relatively constant rate
準備方法
ACE-011は、組換えDNA技術により合成されます。アクチビン受容体タイプIIAの細胞外ドメインをコードする遺伝子は、ヒト免疫グロブリンG1のFc部分をコードする遺伝子と融合されます。この融合遺伝子は、適切な発現ベクターに挿入され、タンパク質発現のために宿主細胞株に導入されます。 発現された融合タンパク質は、アフィニティクロマトグラフィー技術を用いて精製されます .
化学反応の分析
ACE-011は、主にアクチビンと結合し、アクチビンがその受容体を通じてシグナル伝達するのを阻害することで、アクチビンアンタゴニストとして機能します。この相互作用は、酸化、還元、置換などの従来の化学反応は伴いません。 代わりに、タンパク質間の相互作用とシグナル伝達経路の阻害に関与しています .
科学研究への応用
ACE-011は、いくつかの科学研究用途があります。
類似化合物との比較
ACE-011 is unique in its ability to target activin and other transforming growth factor beta superfamily members. Similar compounds include:
RAP-011: A murine analog of ACE-011 that has shown similar effects in preclinical studies.
Recombinant Erythropoietin: Used to treat anemia but works through a different pathway and has been associated with increased risks of mortality and thromboembolic events.
Bisphosphonates: Used to treat bone loss but primarily inhibit osteoclast activity rather than promoting bone formation.
ACE-011’s unique mechanism of action and broad range of applications make it a promising therapeutic agent in various fields of medicine and research.
特性
IUPAC Name |
1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJLBZWIKQJOAT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2N3O3- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does sodium dichloroisocyanurate exert its antimicrobial activity?
A1: NaDCC acts as a chlorine-releasing agent, gradually hydrolyzing in water to form hypochlorous acid (HOCl) [, , , ]. HOCl is a strong oxidizing agent that disrupts cellular processes in microorganisms, ultimately leading to cell death []. This broad-spectrum activity makes NaDCC effective against a variety of pathogens, including bacteria like Escherichia coli and Staphylococcus aureus, fungi like Candida albicans, and even viruses like the H7N9 avian influenza virus [, , , ].
Q2: Does the presence of organic matter affect the efficacy of sodium dichloroisocyanurate?
A2: Yes, the presence of organic matter, such as serum or albumin, can reduce the efficacy of NaDCC. Research suggests that higher concentrations of NaDCC may be required to achieve effective disinfection in the presence of organic matter [, ].
Q3: How does the antimicrobial efficacy of sodium dichloroisocyanurate compare to other disinfectants?
A4: Studies have shown that NaDCC exhibits comparable or even superior antimicrobial efficacy to other chlorine-based disinfectants, such as sodium hypochlorite [, , ]. For instance, NaDCC demonstrated a faster killing rate against Legionella pneumophila compared to sodium hypochlorite and bleaching powder [].
Q4: How stable is sodium dichloroisocyanurate in solution?
A5: The available chlorine content in NaDCC solutions decreases over time, particularly within the first few hours of preparation []. Therefore, it is recommended to prepare fresh solutions of NaDCC immediately before use to ensure optimal efficacy [].
Q5: Are there any strategies to improve the stability of sodium dichloroisocyanurate formulations?
A6: Research suggests that formulating NaDCC as an effervescent tablet can enhance its stability and reduce the strong chlorine odor associated with the powder form []. These tablets demonstrate a longer shelf life while maintaining their efficacy [].
Q6: Is sodium dichloroisocyanurate compatible with different materials used in medical devices and equipment?
A7: While NaDCC is generally considered safe for use on various surfaces, it can be corrosive to certain materials, especially at high concentrations []. For example, research has shown that NaDCC can contribute to the corrosion of AISI 304 stainless steel []. Therefore, it's crucial to consider material compatibility when using NaDCC for disinfection purposes.
Q7: What are some of the potential applications of sodium dichloroisocyanurate beyond traditional disinfection?
A7: NaDCC has shown promise in various applications, including:
- Root canal irrigation: NaDCC exhibits antimicrobial activity against common endodontic pathogens and may serve as an alternative to sodium hypochlorite in root canal irrigation [].
- Ballast water treatment: NaDCC can be incorporated into ballast water treatment systems to prevent the spread of invasive aquatic species [].
- Food preservation: Research suggests that NaDCC can effectively reduce microbial contamination in minimally processed foods, such as shredded lettuce [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

